Decyl 4-nitrophenyl ether
Overview
Description
Decyl 4-nitrophenyl ether: is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.3746 . It is characterized by the presence of a decyl group attached to a 4-nitrophenyl ether moiety. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 4-nitrophenyl ether can be synthesized using the Williamson Ether Synthesis method . This involves the reaction of an alkyl halide with an alkoxide ion. In this case, decyl bromide can react with 4-nitrophenol in the presence of a base such as sodium hydride or potassium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decyl 4-nitrophenyl ether can undergo oxidation reactions, especially at the nitro group, leading to the formation of various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage in this compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products include nitroso and nitro derivatives.
Reduction: The major product is decyl 4-aminophenyl ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl 4-nitrophenyl ether is used as a reagent in organic synthesis, particularly in the preparation of other ether compounds. It serves as a model compound for studying etherification reactions.
Biology: In biological research, this compound is used as a substrate in enzyme assays to study the activity of enzymes that catalyze ether bond cleavage.
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new therapeutic agents by modifying its structure.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of decyl 4-nitrophenyl ether involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, leading to the cleavage of the ether bond. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- Dodecyl 4-nitrophenyl ether
- Hexathis compound
- Butyl 4-nitrophenyl ether
Comparison: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and applications. Compared to dodecyl and hexadecyl derivatives, this compound has a shorter alkyl chain, making it more soluble in certain solvents and potentially more reactive in specific reactions .
Properties
IUPAC Name |
1-decoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOGTJBANMZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185550 | |
Record name | Decyl 4-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31657-37-1 | |
Record name | Decyl 4-nitrophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031657371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl 4-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECYL 4-NITROPHENYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the linear relationship between the sensitivity (-s) of Decyl 4-nitrophenyl ether and the number of carbon atoms (Cn) in its alkyl chain?
A1: The linear relationship observed between -s and Cn for alkyl 4-nitrophenyl ethers, including this compound, suggests that the increasing length of the alkyl chain directly influences its solvatochromic behavior []. This behavior is attributed to the consistent effect of the alkyl chain on the energy levels of the n and π* orbitals involved in the electronic transitions responsible for the compound's UV/Vis absorption. Unlike the N,N-dialkyl-4-nitroaniline (DNAP) indicators, where the relationship decays after a certain chain length, the consistent linearity in alkyl 4-nitrophenyl ethers suggests that the alkyl chain doesn't hinder the solvatochromic character, even with increasing length. This information can be valuable for designing solvatochromic probes with predictable sensitivity based on their alkyl chain length.
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